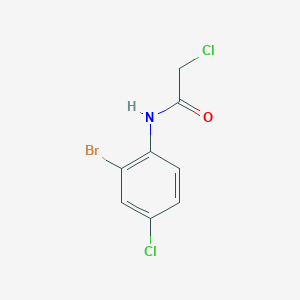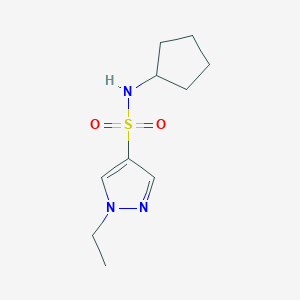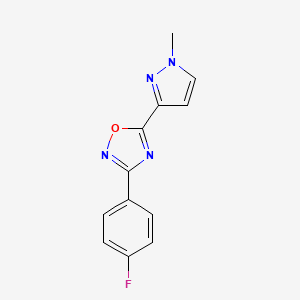![molecular formula C12H17N3O B7459526 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF is a heterocyclic compound that contains a pyrazole ring and a furan ring, which makes it a unique and versatile molecule.
Mécanisme D'action
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular antioxidant defenses. DMF has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have a wide range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and immune responses. DMF has also been shown to increase the production of glutathione, a potent antioxidant that plays a crucial role in cellular defense mechanisms. DMF has been shown to have a positive effect on mitochondrial function, which is essential for cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages for use in laboratory experiments, including its stability, solubility, and ease of synthesis. However, DMF has some limitations, including its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
Orientations Futures
There are several potential future directions for the research on DMF. One area of interest is the development of new synthetic methods for DMF that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of DMF in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of new DMF derivatives with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, DMF is a unique and versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF has been shown to exhibit a wide range of biochemical and physiological effects and has potential applications in the treatment of several diseases. Further research is needed to fully understand the mechanism of action of DMF and to develop new synthetic methods and derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of DMF can be achieved through a multistep process that involves the reaction of 5-methylfuran-2-carboxaldehyde with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with methylamine. The synthesis of DMF is a challenging process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMF has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. DMF has also been investigated for its potential use in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system.
Propriétés
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-4-5-12(16-9)8-13-6-11-7-14-15(3)10(11)2/h4-5,7,13H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRPZWHJEALVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)



![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)



![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)